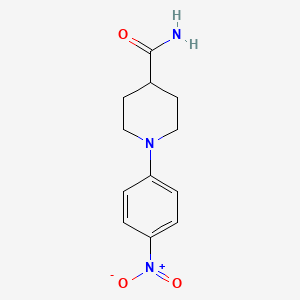

1-(4-Nitrophenyl)piperidine-4-carboxamide

Beschreibung

BenchChem offers high-quality 1-(4-Nitrophenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDRLSLGWHAFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of 1-(4-Nitrophenyl)piperidine-4-carboxamide synthesis pathways

This technical guide details the synthesis pathways for 1-(4-Nitrophenyl)piperidine-4-carboxamide , a functionalized piperidine scaffold used in medicinal chemistry as an intermediate for kinase inhibitors and GPCR ligands.

Executive Summary

-

Target Molecule: 1-(4-Nitrophenyl)piperidine-4-carboxamide[1]

-

CAS Number: 223786-49-0[1]

-

Molecular Formula:

-

Molecular Weight: 249.27 g/mol

-

Core Application: Pharmaceutical intermediate.[2] Often confused with 1-(4-nitrophenyl)piperidin-2-one (a key Apixaban intermediate), this specific carboxamide derivative serves as a distinct building block for urea-based kinase inhibitors and serine protease inhibitors.

This guide evaluates two primary synthesis pathways:

-

Nucleophilic Aromatic Substitution (

): The preferred, convergent route using isonipecotamide. -

Amidation of Carboxylic Acid Precursor: A linear route utilized when the carboxylic acid derivative is the available starting material.

Retrosynthetic Analysis

To design the most efficient synthesis, we analyze the molecule's disconnections. The structure possesses two chemically distinct labile points: the C-N bond connecting the piperidine nitrogen to the nitrophenyl ring, and the Amide bond at the C4 position.

Figure 1: Retrosynthetic tree illustrating the convergent

Primary Pathway: Nucleophilic Aromatic Substitution ( )

This is the industry-standard approach due to the low cost of reagents and high atom economy. It involves the displacement of a halide (fluorine or chlorine) on the nitrobenzene ring by the secondary amine of isonipecotamide.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[3] The nucleophilic nitrogen of the piperidine attacks the ipso-carbon of the 1-fluoro-4-nitrobenzene. The strong electron-withdrawing nature of the para-nitro group stabilizes the anionic intermediate (Meisenheimer complex), facilitating the elimination of the fluoride ion.[3]

Why Fluorine? While chlorine (1-chloro-4-nitrobenzene) is cheaper, fluorine is a superior leaving group in

Experimental Protocol

Reagents:

-

Piperidine-4-carboxamide (Isonipecotamide) [CAS: 39546-32-2]: 1.0 equiv

-

1-Fluoro-4-nitrobenzene [CAS: 350-46-9]: 1.05 equiv

-

Potassium Carbonate (

): 2.0 equiv -

Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with isonipecotamide (10 mmol, 1.28 g) and anhydrous

(20 mmol, 2.76 g). -

Solvation: Add anhydrous DMF (15 mL) and stir at room temperature for 15 minutes to create a uniform suspension.

-

Addition: Add 1-fluoro-4-nitrobenzene (10.5 mmol, 1.48 g) dropwise. Note: The reaction is exothermic; control addition rate.

-

Reaction: Heat the mixture to 100–120 °C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[3][4][5] The starting amine spot should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (100 mL) with vigorous stirring. The product typically precipitates as a yellow/orange solid.

-

Filter the solid and wash with copious amounts of water to remove residual DMF and inorganic salts.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or Methanol to yield yellow crystals.

Expected Yield: 85–95% Melting Point: 223–226 °C

Figure 2: Process flow for the Nucleophilic Aromatic Substitution pathway.

Secondary Pathway: Amidation of Carboxylic Acid

This route is useful if 1-(4-nitrophenyl)piperidine-4-carboxylic acid [CAS: 223786-53-6] is already available in your inventory. It is less convergent than Method A but effective.

Experimental Protocol

Reagents:

-

1-(4-Nitrophenyl)piperidine-4-carboxylic acid: 1.0 equiv

-

Thionyl Chloride (

): 3.0 equiv (or excess) -

Ammonium Hydroxide (

) or Ammonia gas: Excess

Step-by-Step Procedure:

-

Activation: Suspend the carboxylic acid (5 mmol) in dry Dichloromethane (DCM) or Toluene.

-

Chlorination: Add Thionyl Chloride dropwise. Add a catalytic amount of DMF (2-3 drops). Reflux for 2 hours until the solution becomes clear (formation of acid chloride).

-

Evaporation: Remove solvent and excess

under reduced pressure. -

Amidation: Dissolve the residue in dry DCM. Cool to 0 °C.

-

Addition: Slowly bubble Ammonia gas through the solution or add aqueous Ammonium Hydroxide. Stir for 1 hour.

-

Workup: Wash the organic layer with water, dry over

, and evaporate.[6]

Comparison of Pathways

| Feature | Pathway A ( | Pathway B (Amidation) |

| Starting Material | Isonipecotamide (Cheap) | 1-(4-Nitrophenyl)piperidine-4-COOH (More expensive) |

| Step Count | 1 Step (Convergent) | 2 Steps (Linear activation + amidation) |

| Atom Economy | High (Loss of HF only) | Lower (Loss of |

| Scalability | Excellent | Moderate (Acid chloride handling) |

| Recommendation | Primary Choice | Use only if acid precursor is abundant |

Safety & Handling

-

4-Fluoronitrobenzene: Toxic if inhaled or absorbed through skin. Causes eye irritation. Handle in a fume hood.

-

Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

-

Thionyl Chloride: Releases HCl and

gases. Must be used with a scrubber or efficient fume hood.

References

-

BenchChem.Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. (Protocol for

step described). -

ChemicalBook. 1-(4-Nitrophenyl)piperidine-4-carboxamide Product Properties & CAS 223786-49-0.

-

Sigma-Aldrich. 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (CAS 223786-53-6).[7]

-

PubChem. 1-Fluoro-4-nitrobenzene Compound Summary. National Library of Medicine.

Sources

- 1. 1-(4-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE CAS#: 223786-49-0 [m.chemicalbook.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. iris.unica.it [iris.unica.it]

- 6. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 7. 1-(4-nitrophenyl)piperidine-4-carboxylic acid | 223786-53-6 [sigmaaldrich.com]

An In-Depth Technical Guide to the Metabolic Stability Prediction of 1-(4-Nitrophenyl)piperidine-4-carboxamide

Foreword: The Imperative of Proactive Metabolic Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A compound's metabolic fate is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1][2][3] Consequently, a thorough and early assessment of metabolic stability is not merely a screening step but a foundational pillar of lead optimization. This guide provides a comprehensive framework for predicting the metabolic stability of a specific molecule, 1-(4-Nitrophenyl)piperidine-4-carboxamide, integrating structural analysis with robust in vitro and in silico methodologies. Our approach emphasizes mechanistic understanding and the implementation of self-validating experimental systems to ensure data integrity and trustworthiness.

Structural Analysis and Putative Metabolic Pathways

Before embarking on experimental or computational work, a rigorous analysis of the molecular structure provides crucial hypotheses regarding its metabolic liabilities. The structure of 1-(4-Nitrophenyl)piperidine-4-carboxamide presents three primary functional moieties susceptible to metabolic transformation.

-

The Nitroaromatic System: The 4-nitrophenyl group is a well-known substrate for reductive metabolism. Cytochrome P450 (CYP) enzymes, particularly under low oxygen conditions, can catalyze the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino metabolites.[4] This pathway is a significant metabolic route for many nitroaromatic compounds.

-

The Piperidine Ring: Saturated heterocyclic rings like piperidine are common targets for oxidative metabolism by CYP enzymes.[5][6] The most probable sites of attack are the carbon atoms alpha to the nitrogen, leading to the formation of lactam metabolites.[7][8] Other potential pathways include N-dealkylation (cleavage of the phenyl-nitrogen bond) and ring-opening reactions, though these are often secondary to ring oxidation.[9][10]

-

The Carboxamide Linkage: Amide bonds are susceptible to hydrolysis by carboxylesterases (CEs), which are abundant in the liver and other tissues.[11][12] This hydrolytic cleavage would break the molecule into 1-(4-nitrophenyl)piperidine and a carboxamide fragment, a process that significantly increases polarity and facilitates excretion.[13][14][15]

Based on this analysis, we can visualize the primary predicted metabolic pathways.

Caption: Predicted metabolic pathways for the parent compound.

In Vitro Assessment: The Liver Microsomal Stability Assay

To empirically determine metabolic stability, the human liver microsomal (HLM) assay is the industry-standard method.[3] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily.[16][17] This assay provides quantitative data on a compound's intrinsic clearance, which can be used to predict in vivo hepatic clearance.[2][18]

Causality Behind Experimental Choices

-

Matrix Selection: We use pooled human liver microsomes to average out inter-individual variability in enzyme expression.[19]

-

Cofactor Requirement: The reaction is initiated by adding a NADPH regenerating system. NADPH is the essential cofactor that donates electrons to CYP450 reductase, which in turn reduces the heme iron of the CYP enzyme, making it catalytically active.[5][20] A regenerating system (e.g., G6P/G6PDH) is used to maintain a constant supply of NADPH throughout the incubation period.

-

Self-Validation: The inclusion of positive control compounds with known metabolic fates (e.g., Dextromethorphan for high clearance, Verapamil for intermediate clearance) is non-negotiable.[19] This validates that the microsomal enzymes are active and the assay is performing within expected parameters. A negative control (incubation without NADPH) confirms that compound disappearance is enzyme-mediated and not due to chemical instability.[21]

-

Analysis Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound.[22] Its high sensitivity and selectivity allow for accurate measurement even at low concentrations and in complex biological matrices.[23][24]

Detailed Experimental Protocol

-

Reagent Preparation:

-

Thaw pooled Human Liver Microsomes (20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[19][25] Keep on ice.

-

Prepare the test compound stock solution (1 mM in DMSO). The final DMSO concentration in the incubation must be ≤ 0.5% to avoid enzyme inhibition.[19]

-

Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

-

-

Incubation Procedure:

-

In a 96-well plate, add the microsomal solution.

-

Add the test compound to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding it to a quench solution of ice-cold acetonitrile containing a suitable internal standard (for analytical normalization).[17]

-

-

Sample Analysis & Data Processing:

-

Centrifuge the terminated samples at high speed (e.g., 10,000 x g) to precipitate the proteins.[26]

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the peak area ratio of the parent compound to the internal standard at each time point.

-

Plot the natural logarithm of the percent remaining of the parent compound versus time. The slope of this line (k) represents the elimination rate constant.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

-

-

Caption: Workflow for the in vitro liver microsomal stability assay.

In Silico Prediction: A High-Throughput Approach

Computational, or in silico, models provide a rapid and cost-effective means to predict metabolic stability before a compound is even synthesized.[27][28] These methods can be broadly categorized into ligand-based and structure-based approaches.

-

Ligand-Based Approaches: These methods use the chemical structure of the compound to predict its metabolic fate.[27]

-

Site of Metabolism (SoM) Prediction: Algorithms analyze the molecule to identify "metabolic hot spots"—atoms most likely to be modified by metabolic enzymes. This is often based on quantum mechanical calculations of atom reactivity and accessibility.[29]

-

Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) models are trained on large datasets of compounds with known metabolic stability data.[30] By analyzing molecular descriptors, these models can classify new compounds as having low, medium, or high stability.[31]

-

-

Structure-Based Approaches: These methods involve docking the substrate into the 3D crystal structure of a specific metabolizing enzyme (e.g., CYP3A4). This allows for an evaluation of the binding affinity and the proximity of specific atoms to the enzyme's catalytic center, providing a mechanistic prediction of metabolism.[27]

Caption: A generalized workflow for in silico metabolic stability prediction.

Integrated Prediction and Data Synthesis

By combining the insights from structural analysis, in vitro experimentation, and in silico modeling, we can construct a holistic and robust prediction of the metabolic fate of 1-(4-Nitrophenyl)piperidine-4-carboxamide. The nitro-reduction and piperidine oxidation pathways, primarily mediated by CYP450s, are expected to be the dominant routes of metabolism captured in the HLM assay. Amide hydrolysis, mediated by CEs, would also contribute to the overall clearance.

The following table summarizes the predicted and hypothetical experimental outcomes for the compound.

| Parameter | Predicted Value | Method | Rationale / Comments |

| Primary Sites of Metabolism | Piperidine Ring (Cα to N), Nitro Group | In Silico SoM | These sites possess high reactivity and accessibility for CYP450 enzymes. |

| Metabolic Stability Class | Moderate to High Clearance | In Silico QSAR | The presence of multiple metabolic soft spots suggests the compound will be readily metabolized. |

| In Vitro t½ (HLM) | 15 - 30 min | In Vitro HLM Assay | Corresponds to a compound with moderate metabolic turnover. |

| In Vitro CLint (HLM) | 45 - 95 µL/min/mg | In Vitro HLM Assay | Calculated from the t½, indicating significant intrinsic clearance by hepatic enzymes. |

| Primary Metabolites | M1: Amino-phenyl derivativeM2: Piperidine-lactam derivativeM3: Hydrolysis products | LC-MS/MS MetID | Identification of metabolites confirms the predicted pathways. |

Conclusion and Forward-Looking Strategy

The integrated analysis predicts that 1-(4-Nitrophenyl)piperidine-4-carboxamide is likely a compound with moderate to high metabolic clearance, driven primarily by CYP450-mediated oxidation of the piperidine ring and reduction of the nitro group. Should this predicted liability prove detrimental to the desired pharmacokinetic profile (e.g., resulting in a half-life that is too short), medicinal chemistry efforts could be strategically directed. For instance, blocking the most labile positions on the piperidine ring with metabolically resistant groups (e.g., fluorine) or replacing the nitro group with a more stable electron-withdrawing group could significantly enhance metabolic stability. This proactive, prediction-driven approach to metabolic assessment is instrumental in accelerating the design-make-test-analyze cycle and ultimately improves the probability of success for drug development programs.

References

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Modern Drug Metabolites Demand More from LC-MS/MS. Separation Science. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

In Vitro Metabolic Stability. Creative Bioarray. [Link]

-

LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

-

Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. PubMed. [Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

-

Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

-

In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters - ACS Publications. [Link]

-

Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

-

MetStabOn—Online Platform for Metabolic Stability Predictions. PMC. [Link]

-

metabolic stability in liver microsomes. Mercell. [Link]

-

Metabolic Stability. Frontage Laboratories. [Link]

-

Microsomal Clearance/Stability Assay. Domainex. [Link]

-

METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES. University of Saskatchewan. [Link]

-

In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology - ACS Publications. [Link]

-

Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

-

Piperidine ring-containing secondary metabolites from a variety of sources. ResearchGate. [Link]

-

The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. [Link]

-

The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. [Link]

-

Which is the best metabolite prediction software? Optibrium. [Link]

-

Video: Phase I Reactions: Hydrolytic Reactions. JoVE. [Link]

-

Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

-

Lecture 6 – Drug metabolism (brief review) Phase 1 metabolism. University of Florida. [Link]

-

Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. MDPI. [Link]

-

Cytochrome P450 Drug Metabolism. DynaMed. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]

-

Cytochrome P450. Wikipedia. [Link]

-

Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. [Link]

-

What's the importance of cytochrome P450 metabolism? Optibrium. [Link]

-

Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

-

Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Malaria World. [Link]

-

Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. DergiPark. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 4. Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 6. optibrium.com [optibrium.com]

- 7. METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES [harvest.usask.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]

- 14. pharmacy180.com [pharmacy180.com]

- 15. courses.washington.edu [courses.washington.edu]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 18. nuvisan.com [nuvisan.com]

- 19. info.mercell.com [info.mercell.com]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. longdom.org [longdom.org]

- 23. Modern Drug Metabolites Demand More from LC-MS/MS | Separation Science [sepscience.com]

- 24. technologynetworks.com [technologynetworks.com]

- 25. researchgate.net [researchgate.net]

- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 27. creative-biolabs.com [creative-biolabs.com]

- 28. optibrium.com [optibrium.com]

- 29. news-medical.net [news-medical.net]

- 30. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

Methodological & Application

Handling and Storage Protocols for 1-(4-Nitrophenyl)piperidine-4-carboxamide

Executive Summary

This Application Note defines the rigorous handling, storage, and solubilization protocols for 1-(4-Nitrophenyl)piperidine-4-carboxamide (Molecular Formula: C₁₂H₁₅N₃O₃). This compound is a critical pharmaceutical intermediate, structurally significant in the synthesis of anticoagulant agents (e.g., Factor Xa inhibitors like Apixaban analogs) and other bioactive piperidine scaffolds.

Due to the presence of the nitro-aromatic moiety and the carboxamide functionality, this compound exhibits specific stability profiles requiring protection from photo-degradation and hydrolysis. This guide provides a self-validating workflow to ensure compound integrity for drug development and analytical applications.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 1-(4-Nitrophenyl)piperidine-4-carboxamide |

| CAS Registry Number | 883106-59-0 (Primary), 223786-49-0 (Alt) |

| Molecular Weight | 249.27 g/mol |

| Appearance | Solid (Typically Yellow to Orange powder) |

| Melting Point | 223–226 °C |

| Solubility | Soluble in DMSO, DMF; Low solubility in Water |

Safety Profile & Risk Assessment (GHS)

Critical Directive: Treat this compound as a bioactive intermediate. Standard operating procedures (SOPs) for hazardous organic chemicals apply.

Hazard Classification

-

Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Target Organ: May cause respiratory irritation (H335).[1]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust formation is likely.

-

Ocular: Chemical safety goggles (ANSI Z87.1). Face shield recommended during large-scale weighing.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended when handling stock solutions in DMSO (DMSO permeates skin, carrying the solute).

Storage Protocols

The stability of 1-(4-Nitrophenyl)piperidine-4-carboxamide is compromised by UV light (nitro-group reduction/isomerization) and moisture (amide hydrolysis).

Storage Lifecycle Workflow

The following diagram illustrates the critical decision path from receipt to long-term archiving.

Figure 1: Storage Lifecycle Workflow. Ensures minimal exposure to environmental stressors.[1][2]

Protocol 3.1: Solid State Storage

-

Container: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and solvent leaching.

-

Environment: Store at -20°C (long term) or 2-8°C (active use < 1 month).

-

Desiccation: Store vials inside a secondary container (sealed jar) containing silica gel or Drierite to maintain anhydrous conditions.

Solubilization & Handling Protocols

Objective: Create a stable stock solution without precipitating the hydrophobic compound.

Solvent Compatibility

-

Preferred: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Acceptable: Methanol/Ethanol (requires heating; lower solubility limit).

-

Avoid: Water, PBS (insoluble without co-solvents).

Protocol 4.1: Preparation of 50 mM Stock Solution

-

Weighing: Weigh 12.46 mg of compound into a sterile amber microcentrifuge tube.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Verification: Visual check—solution should be clear yellow/orange. Cloudiness indicates incomplete dissolution.

Protocol 4.2: Working Solution (Aqueous Dilution)

-

Step: Dilute the DMSO stock into the aqueous buffer (e.g., PBS) immediately prior to use.

-

Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity in biological assays.

-

Risk: Rapid dilution into water may cause precipitation. Add stock dropwise to the buffer while vortexing.

Figure 2: Solubilization Decision Tree. Highlights the necessity of organic co-solvents.

Quality Control & Validation

To ensure experimental integrity, researchers must validate the compound's purity, especially if stored for >6 months.

Protocol 5.1: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro group absorbance).

-

Acceptance Criteria: Single peak > 95% area integration.

Protocol 5.2: Self-Validating Visual Check

Before every experiment:

-

Color: Should remain yellow/orange. Darkening to brown suggests oxidation.

-

Clarity: Stock solution must be free of crystals. If crystals appear, re-sonicate. If they do not dissolve, discard the stock.

Disposal & Environmental Compliance

-

Waste Stream: Do not dispose of down the drain. This compound is a nitrogenous organic contaminant.

-

Protocol: Collect in a designated "Halogen-free Organic Solvent Waste" container (if in DMSO) or "Solid Hazardous Waste" container.

-

Incineration: Professional chemical waste disposal services typically incinerate this class of compounds.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81049, 1-(4-Nitrophenyl)piperidine. (Structural analog data). Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of Apixaban Intermediates. (Contextual usage of nitrophenyl-piperidine scaffolds). Retrieved from [Link]

Sources

Application Note: Crystallization Protocols for 1-(4-Nitrophenyl)piperidine-4-carboxamide

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the crystallization of 1-(4-Nitrophenyl)piperidine-4-carboxamide. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing crystallization and a set of practical, step-by-step methods. Protocols for solvent screening, single-solvent cooling crystallization, anti-solvent addition, and slow evaporation are presented. The causality behind experimental choices is explained, empowering users to troubleshoot common issues and adapt these methods for optimal purity, yield, and crystal form.

Introduction: The Critical Role of Crystallization

1-(4-Nitrophenyl)piperidine-4-carboxamide is a piperidine derivative whose structural motifs are of interest in medicinal chemistry and materials science.[1] As with many active pharmaceutical ingredients (APIs) and key intermediates, the final physical form of the compound is critical. Crystallization is the primary unit operation used to isolate and purify solid compounds, directly impacting purity, stability, dissolution rate, and bioavailability.

The goal of a successful crystallization is not merely to solidify the product, but to generate a highly ordered crystalline lattice that excludes impurities. This process is governed by thermodynamics (solubility) and kinetics (nucleation and growth). This guide provides the strategic framework and tactical protocols to control these factors for 1-(4-Nitrophenyl)piperidine-4-carboxamide.

Compound Profile & Safety

A thorough understanding of the compound's physicochemical properties is the starting point for developing any crystallization process.

Table 1: Physicochemical Properties of 1-(4-Nitrophenyl)piperidine-4-carboxamide

| Property | Value | Source(s) |

| CAS Number | 223786-49-0 | [2] |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [2][3] |

| Molecular Weight | 249.27 g/mol | [2][3] |

| Melting Point | 223-226 °C | [2] |

| Appearance | Solid (predicted) | [4] |

Safety Precautions: While a specific safety data sheet for this exact compound is not readily available, data from structurally related nitroaromatic and piperidine compounds suggest appropriate caution should be exercised. Related compounds are known to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.[4][5] Therefore, it is mandatory to:

-

Handle the compound in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Consult the material safety data sheet (MSDS) for any solvents used.

Core Principles: The Science of Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[6] The ideal solvent should exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at ambient or cold temperatures.[7] This differential solubility is the driving force for crystallization upon cooling.

The "like dissolves like" principle provides a guiding framework.[7] 1-(4-Nitrophenyl)piperidine-4-carboxamide possesses several key structural features that dictate its polarity and solubility:

-

Aromatic Nitro Group: The electron-withdrawing nitro group makes this part of the molecule polar.[7]

-

Piperidine Ring: A saturated heterocycle that is less polar than the aromatic portion.

-

Carboxamide Group: This group is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

This combination suggests that polar solvents, particularly those that can engage in hydrogen bonding, are excellent starting points.[6][8] A systematic screening process is the most reliable method to identify the optimal solvent or solvent system.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent pair for crystallization by assessing the compound's solubility at ambient and elevated temperatures.

Materials:

-

1-(4-Nitrophenyl)piperidine-4-carboxamide (approx. 100 mg)

-

Test tubes or small vials

-

A selection of solvents (see Table 2)

-

Stirring rods

-

Hot plate or heating block

-

Ice bath

Procedure:

-

Place approximately 10-20 mg of the compound into a series of labeled test tubes.

-

Add a candidate solvent dropwise (e.g., starting with 0.5 mL) to the first test tube at room temperature.

-

Stir or vortex the mixture. Observe if the solid dissolves completely.

-

If the compound dissolves completely at room temperature, the solvent is unsuitable for cooling crystallization, but may be a candidate as the "good" solvent in an anti-solvent system.

-

If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture while stirring. Add small aliquots of solvent until the solid fully dissolves. Record the approximate volume of solvent used.

-

Once a clear solution is obtained, allow it to cool slowly to room temperature.

-

If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod just below the solution's surface.[7] This creates nucleation sites.

-

Place the test tube in an ice bath to further reduce solubility and promote crystal formation.

-

Record all observations in a log, as shown in Table 2. An ideal solvent is one where the compound is sparingly soluble at low temperatures but dissolves completely upon heating, and then yields a good precipitate upon cooling.

Table 2: Example Solvent Screening Log

| Solvent | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Observations on Cooling | Suitability |

| Water | High | 100 | Insoluble | Sparingly Soluble | Fine precipitate | Possible, low yield |

| Ethanol | High | 78 | Sparingly Soluble | Soluble | Good crystals | Good Candidate |

| Acetone | Medium | 56 | Soluble | Very Soluble | No crystals | Possible anti-solvent |

| Ethyl Acetate | Medium | 77 | Sparingly Soluble | Soluble | Oiled out | Not ideal alone |

| Toluene | Low | 111 | Insoluble | Insoluble | N/A | Unsuitable |

| Hexanes | Low | 69 | Insoluble | Insoluble | N/A | Unsuitable |

Diagram 1: General Crystallization Workflow This diagram outlines the logical progression from initial material to purified, crystalline product.

Caption: Workflow for purification by crystallization.

Protocol 2: Single Solvent Cooling Crystallization

Objective: To purify the compound from a single solvent system identified in Protocol 1.

Procedure:

-

Dissolution: Place the crude 1-(4-Nitrophenyl)piperidine-4-carboxamide in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions. Heat the mixture gently on a hot plate with stirring until all the solid dissolves. Add the solvent dropwise until a clear, saturated solution is obtained at the boiling point. Avoid using a large excess of solvent, as this will reduce the final yield.[7]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

-

Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial as it favors the formation of larger, purer crystals over small, rapidly formed crystals that can trap impurities.[8]

-

Maturation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3: Anti-Solvent Crystallization

Objective: To crystallize the compound when it is highly soluble in all suitable solvents at room temperature.

Rationale: This method involves dissolving the compound in a "good" solvent in which it is very soluble, and then slowly adding a miscible "anti-solvent" (or "bad" solvent) in which the compound is insoluble.[9] This carefully reduces the solution's solvating power, inducing supersaturation and crystallization. A common solvent pair is ethanol-water.[7]

Procedure:

-

Dissolve the compound in the minimum amount of the "good" solvent (e.g., acetone) at room temperature.

-

Slowly add the "anti-solvent" (e.g., hexanes or water) dropwise with constant stirring.

-

Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached.

-

If necessary, add a few drops of the "good" solvent to redissolve the turbidity and obtain a clear solution.

-

Cover the container and allow it to stand undisturbed. Crystals should form as the system equilibrates. Slow diffusion of the anti-solvent into the solution can also be achieved by placing the solution in a sealed chamber with a beaker of the anti-solvent.

-

Harvest, wash (using the anti-solvent or a mixture), and dry the crystals as described in Protocol 2.

Diagram 2: Decision Flowchart for Method Selection This flowchart guides the user in selecting the most appropriate crystallization protocol based on initial solubility tests.

Caption: Decision-making guide for crystallization methods.

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Solution is not sufficiently saturated (too much solvent).- Compound is highly soluble even at low temperatures. | - Boil off some solvent to increase concentration and attempt cooling again.- Scratch the inner surface of the flask with a glass rod.[7]- Add a "seed crystal" from a previous batch.- Try an anti-solvent method (Protocol 3). |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the impure compound.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[7]- Select a solvent with a lower boiling point.[6]- Attempt purification by another method (e.g., chromatography) before crystallization. |

| Poor Recovery/Yield | - Too much solvent was used for dissolution.- The compound has significant solubility in the solvent even at low temperatures.- Crystals were washed with solvent that was not cold. | - Concentrate the mother liquor (the liquid remaining after filtration) and cool again to obtain a second crop of crystals.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing. |

References

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

-

Cicek, F. 3.3. CRYSTALLIZATION. [Link]

-

Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

-

Bolla, G. & Nangia, A. (2016). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. 1-(4-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE CAS#: 223786-49-0 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-(4-nitrophenyl)piperidine-4-carboxylic acid | 223786-53-6 [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. esisresearch.org [esisresearch.org]

- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-(4-Nitrophenyl)piperidine-4-carboxamide

Executive Summary: The Physicochemical Challenge

1-(4-Nitrophenyl)piperidine-4-carboxamide presents a classic medicinal chemistry challenge: it combines a high-melting-point crystal lattice with a "brick dust" solubility profile.[1]

The molecule features a piperidine core, but crucially, the nitrogen is conjugated to a 4-nitrophenyl group.[2] This electronic withdrawal flattens the nitrogen geometry (aniline-like) and drastically reduces its basicity (pKa < 1.0).[1] Consequently, standard "acidification" strategies used for amines will fail here. Furthermore, the primary carboxamide (

This guide provides evidence-based protocols to overcome these thermodynamic barriers.

Module 1: Stock Solution Preparation (Organic Solvents)

User Issue: “The compound does not dissolve in Methanol or Ethanol, even with sonication.”

Root Cause Analysis

The high melting point (223–226°C) indicates high crystal lattice energy. Protic solvents like methanol cannot overcome the intermolecular amide-amide hydrogen bonding and

Protocol: The Dipolar Aprotic Switch

You must use dipolar aprotic solvents that disrupt hydrogen bonding while solvating the aromatic core.

| Solvent | Solubility Rating | Max Conc. (Est.) | Usage Context |

| DMSO | Excellent | ~50 mM | Biological Assays, Cryostorage |

| DMF | Good | ~30-40 mM | Chemical Synthesis |

| Ethanol | Poor | < 1 mM | Not Recommended |

| Water | Insoluble | N/A | Requires formulation |

Step-by-Step Solubilization:

-

Weighing: Weigh the solid into a glass vial (avoid plastic if using DMF, though DMSO is generally safe with PP).

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 20 mM target concentration. Avoid aiming for >50 mM immediately.

-

Kinetic Energy: Vortex for 60 seconds. If solid remains, sonicate at 40°C for 10 minutes. The heat is critical to break the lattice energy; the compound is thermally stable up to >150°C.

-

Visual Check: Hold against a light source. Ensure no micro-particulates remain.

Critical Note: DMSO is hygroscopic. A stock solution that absorbs water from the air will precipitate the compound over time. Store aliquots at -20°C in tightly sealed vials.

Module 2: Aqueous Dilution & Biological Assays[1]

User Issue: “The compound crashes out (precipitates) when I add the DMSO stock to my cell culture media.”

Root Cause Analysis

This is "Solvent Shock." When a hydrophobic DMSO stock hits an aqueous buffer, the water molecules strip away the DMSO solvation shell faster than the compound can equilibrate, forcing it to aggregate (Ostwald ripening).

Protocol: The Intermediate Dilution Step

Do not pipette 100% DMSO stock directly into the assay well. Use a serial dilution method to "step down" the solvent concentration.

Recommended Workflow:

Figure 1: Two-step dilution strategy to prevent precipitation shock. By creating an intermediate at 10% DMSO, you allow micro-equilibration before the final dilution.

Advanced Formulation (If simple dilution fails): If precipitation persists at micromolar concentrations, add a solubilizing excipient to your assay buffer before adding the compound:

-

Surfactant: 0.05% Tween-80.[1]

-

Carrier Protein: 0.1% BSA (Bovine Serum Albumin). Albumin binds lipophilic drugs and keeps them in solution, mimicking in vivo transport.

Module 3: Chemical Synthesis Applications[1][3][4][5]

User Issue: “I am trying to react this amide in a nucleophilic substitution, but the yield is low due to heterogeneity.”

Root Cause Analysis

In synthesis, heterogeneity slows kinetics. If the reaction runs in Ethanol or Toluene, the amide remains solid.

Protocol: High-Temperature Homogeneity

-

Solvent: Switch to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1]

-

Temperature: This molecule is thermally robust. Run reactions at 80°C–100°C . This ensures the amide remains dissolved and accessible for reaction.

-

Base Selection: If alkylating the amide nitrogen (difficult due to low acidity) or the piperidine ring (impossible here as it is substituted), ensure the base is soluble in the chosen organic solvent (e.g.,

in DMF).

Frequently Asked Questions (FAQ)

Q: Can I use HCl to dissolve it in water? A: No. This is a common misconception. The piperidine nitrogen is attached to a 4-nitrophenyl group.[1][2][3][4][5][6] This forms a vinylogous amide (aniline-like) system.[1] The electron-withdrawing nitro group reduces the nitrogen's electron density, dropping its pKa to ~1.0. It will not protonate at pH 2–7. You would need concentrated acid, which might hydrolyze the carboxamide group.

Q: What is the maximum DMSO concentration cells can tolerate? A: Typically 0.5% to 1.0%. Always include a "Vehicle Control" (DMSO only) in your assay to normalize for solvent toxicity.

Q: How do I check if my compound has precipitated in the well? A: Use an inverted microscope or a nephelometer. Precipitation often looks like dark, amorphous clusters or "needles" at the bottom of the well. If observed, your IC50 data is invalid (false positive due to physical interference).

References

-

Chemical Identity & Properties

-

Solubility Protocols

-

Safety & Handling

Sources

- 1. 4-[1-(4-Nitro-phenyl)-piperidin-4-ylamino]-piperidine-1-carboxylic acid tert-butyl ester | 2780972-41-8 [sigmaaldrich.com]

- 2. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem [benchchem.com]

- 3. Piperidine, 1-(4-nitrophenyl)- | C11H14N2O2 | CID 81049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 223786-53-6 | 1-(4-Nitrophenyl)piperidine-4-carboxylic acid - Synblock [synblock.com]

- 6. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 7. 1-(4-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE CAS#: 223786-49-0 [m.chemicalbook.com]

- 8. 6574-15-8|1-(4-Nitrophenyl)piperidine|BLD Pharm [bldpharm.com]

Removing unreacted starting materials from piperidine carboxamide reactions

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the removal of unreacted starting materials from piperidine carboxamide reactions. Here, we synthesize technical accuracy with field-proven insights to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a piperidine carboxamide synthesis?

A1: The most prevalent impurities are typically unreacted starting materials. These include the piperidine derivative (a basic impurity) and the carboxylic acid or its activated form (an acidic impurity). Other potential impurities can arise from side reactions, reagents used in the coupling reaction (like EDC or HOBt), and residual solvents.[1]

Q2: How can I quickly check if my crude product contains starting materials?

A2: Thin Layer Chromatography (TLC) is an effective initial check.[2] Spot your crude reaction mixture alongside the pure starting materials (piperidine and carboxylic acid). A well-chosen solvent system will show different Rf values for the starting materials and the desired amide product, allowing for a visual assessment of what remains.

Q3: Is an aqueous workup always necessary?

A3: While not always mandatory, an aqueous workup is highly recommended for removing many common impurities from amide coupling reactions.[3] Specifically, acid-base extractions are powerful for selectively removing unreacted basic piperidines and acidic carboxylic acids.[1][4][5]

Q4: My piperidine starting material is old and yellow. Can I still use it?

A4: The yellow discoloration in older piperidine samples is often due to oxidation products.[1][6] While it might still be usable for some applications after purification (e.g., distillation), it is generally recommended to use pure starting materials for cleaner reactions and more straightforward purifications.

Troubleshooting Guides

This section provides in-depth solutions to specific purification challenges encountered during the synthesis of piperidine carboxamides.

Issue 1: Persistent Unreacted Piperidine in the Purified Product

Cause: Piperidines are basic compounds and can be challenging to remove completely with only a neutral water wash.[] Insufficient acidic washing during liquid-liquid extraction is a common reason for its persistence.

Solution: Implement a rigorous acid-base extraction protocol.

Experimental Protocol: Acidic Wash for Piperidine Removal

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.[1]

-

Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1M HCl.[1] The basic piperidine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[4][5][8]

-

Separation: Drain the lower aqueous layer. Repeat the acidic wash two to three times to ensure complete removal of the piperidine.

-

Neutralization and Final Washes: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of the piperidine starting material.[2]

Issue 2: Unreacted Carboxylic Acid Contaminating the Final Product

Cause: Carboxylic acids are acidic and will remain in the organic layer if not specifically targeted for removal. A simple water wash is often insufficient.

Solution: Employ a basic wash during the liquid-liquid extraction to convert the carboxylic acid into its water-soluble salt.

Experimental Protocol: Basic Wash for Carboxylic Acid Removal

-

Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.

-

Basic Extraction: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate.[5][9] This weak base is generally sufficient to deprotonate the carboxylic acid, forming its sodium salt which is soluble in the aqueous layer.[9] Using a strong base like NaOH is generally avoided as it can promote the hydrolysis of the desired amide product.[5]

-

Separation: Separate the aqueous layer. Repeat the wash with sodium bicarbonate solution to ensure all the carboxylic acid has been removed.

-

Final Washes: Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and evaporate the solvent.[2]

Purification Workflow Logic

The following diagram illustrates the decision-making process for purifying a crude piperidine carboxamide product after the initial reaction.

Caption: A general workflow for the purification of piperidine carboxamides.

Advanced Purification Techniques

If impurities persist after acid-base extraction, the following methods can be employed.

Recrystallization

For solid piperidine carboxamides, recrystallization is a powerful purification technique.[2] The choice of solvent is critical and should be determined experimentally.

| Solvent Property | Rationale |

| High Solubility at High Temperature | Ensures the compound dissolves completely. |

| Low Solubility at Low Temperature | Allows for maximum recovery of the pure product upon cooling. |

| Impurities are Soluble at All Temperatures | Impurities remain in the mother liquor. |

| Does Not React with the Compound | Maintains the chemical integrity of the product. |

General Recrystallization Protocol:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Flash Column Chromatography

For oils or solids that do not recrystallize well, flash column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[10]

Workflow for Column Chromatography

Caption: The general workflow for purification by column chromatography.

References

- Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes - Benchchem.

- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.

- Acid-Base Extraction.

- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN.

- Acid-Base Extraction Tutorial - YouTube.

- Piperidines ESI-revised3 - The Royal Society of Chemistry.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

- What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate.

- Piperidine Impurities - BOC Sciences.

- 4.8: Acid-Base Extraction - Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. rsc.org [rsc.org]

Minimizing side reactions during nitro group reduction of the compound

Ticket Category: Organic Synthesis / Functional Group Interconversion Subject: Minimizing Side Reactions & Chemoselectivity Protocols Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Reducing a nitro group (

This guide provides validated protocols to navigate these pitfalls, moving beyond "textbook" chemistry to reliable, scale-up-ready methodologies.

Module 1: The Mechanistic Landscape (Know Your Enemy)

To troubleshoot, you must visualize the pathway. The reduction does not happen in one step; it follows the Haber Mechanism . Understanding this allows you to identify exactly where your reaction is stalling or diverting.

Figure 1: The Nitro Reduction Pathway & Failure Points

Caption: The Haber mechanism showing the vertical reduction path vs. the horizontal condensation path (dimerization) triggered by basic conditions or accumulation of intermediates.[2]

Module 2: Troubleshooting & Protocols

Scenario A: "I'm losing my Halogens (Cl, Br, I)."

The Issue: Standard Pd/C hydrogenation is excellent for hydrodehalogenation. It will strip aryl iodides and bromides before reducing the nitro group. The Fix: Switch to Sulfided Platinum on Carbon (Pt(S)/C) or a dissolving metal reduction.

Protocol 1: Sulfided Platinum Hydrogenation (Scalable)

-

Why: Sulfur poisons the catalyst surface just enough to inhibit the high-energy insertion into the C-Halogen bond, while permitting the reduction of the polar N-O bonds.

-

Reagents: 5% Pt(S)/C (commercial), Solvent (EtOAc or THF - avoid MeOH if transesterification is a risk).

-

Procedure:

-

Dissolve substrate in EtOAc (0.1 M).

-

Add 1-3 mol% Pt(S)/C. Note: Do not use standard Pt/C; it must be sulfided.

-

Hydrogenate at 1-3 bar (balloon or low pressure) at RT.

-

QC Check: Monitor by LCMS. If dehalogenation starts (M-Halogen+H), stop immediately.

-

Protocol 2: Iron/Ammonium Chloride (The "Bechamp" Variant)

-

Why: Zero risk of dehalogenation. Mild pH (unlike Fe/HCl) prevents hydrolysis of sensitive esters/amides.

-

Procedure:

-

Dissolve substrate in EtOH/Water (3:1).

-

Add 5 equiv Iron powder (325 mesh) and 5 equiv

. -

Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale >10g).

-

Critical Step: Filter hot through Celite to remove iron oxides. If cooled, the product often adsorbs to the iron sludge.

-

Scenario B: "I have an Alkene/Alkyne that keeps saturating."

The Issue:

Protocol 3: Stannous Chloride Reduction

-

Why:

acts via electron transfer, which is orthogonal to alkene hydrogenation. It is highly selective for -

Reagents:

(5 equiv), EtOH or EtOAc. -

Procedure:

-

Dissolve nitro compound in EtOH.[4]

-

Add

(solid) in portions. -

Heat to reflux (70-80°C) for 2-4 hours.

-

Workup (The "Emulsion" Trap): The tin byproducts form terrible emulsions.

-

Fix: Cool, neutralize with sat.[2]

, then add Rochelle’s Salt (Potassium Sodium Tartrate) and stir for 1 hour. The layers will separate cleanly.

-

-

Scenario C: "My reaction stalled at the Hydroxylamine (M-16)."

The Issue: The reduction of Hydroxylamine (

-

LCMS: You see a peak at

relative to the nitroso, or-

Correction: Nitro (

) -

Mass Check:

- (MW = X)

- (MW = X - 32 + 2 + 16 = X - 14)

- (MW = X - 32 + 4 = X - 28)

-

Rule of Thumb: If you see a peak at M+16 relative to your expected product, you have the hydroxylamine.

-

The Fix:

-

Increase Temperature: If using catalytic hydrogenation, increase T to 50°C.

-

Add Promoter: For transfer hydrogenation, add a trace of acetic acid.

-

Check for Catalyst Poisoning: Amines and thioethers can poison Pd. Wash the catalyst with acid or use a higher loading.

Module 3: Decision Matrix (Reagent Selection)

Use this logic flow to select the correct reagent for your specific molecule.

Figure 2: Reagent Selection Decision Tree

Caption: Logical workflow for selecting the safest and most selective reducing agent based on functional group interference.

Module 4: Comparative Data Table

| Reagent System | Chemoselectivity (Halogens) | Chemoselectivity (Alkenes) | Scalability | Primary Risk |

| Poor (Debromination common) | Poor (Reduces C=C) | Excellent | Fire hazard; Selectivity | |

| Excellent | Moderate | Good | Catalyst cost | |

| Fe / | Excellent | Excellent | Moderate (Solid waste) | Stirring difficulties (Sludge) |

| Excellent | Excellent | Low (Emulsions) | Difficult workup; Toxic waste | |

| Zn / AcOH | Good | Moderate | Good | Epimerization of chiral centers |

| DO NOT USE | Poor | Low | Forms Azo dimers; Dangerous |

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (

Q: I see a colored impurity that won't go away. What is it? A: This is likely an azoxy (yellow/orange) or azo (orange/red) dimer.

-

Cause: Your reaction pH became basic, or the concentration of nitroso intermediate was too high.

-

Fix: Ensure your reaction media stays neutral or slightly acidic. If using Fe reduction, ensure adequate mixing to prevent local "hotspots" of intermediates.

Q: How do I remove the tin salts after a

Q: My product is water-soluble. How do I work up an Fe/NH4Cl reaction? A: Do not use an aqueous extraction. Filter the reaction mixture through a pad of Celite while it is still warm (to prevent product precipitation). Wash the Celite cake with copious Methanol. Evaporate the solvent to dryness and purify via reverse-phase chromatography.

References

- Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem., 4, 506.

-

Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-151. Link (Authoritative review on industrial chemoselectivity, specifically Sulfided Pt).

-

Bellamy, F. D., & Ou, K. (1984).[7] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters, 25(8), 839-842.[8] Link (The standard protocol for SnCl2 selectivity).

-

Ram, S., & Ehrenkaufer, R. E. (1984).[7] Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. (Protocol for transfer hydrogenation).[1][2][4][7][9][10]

-

Upadhyay, R., et al. (2025).[11] Selective and sustainable nitro reduction... using a recyclable V2O5/TiO2 catalyst.[11] Materials Advances. Link (Recent advances in heterogeneous catalysts for halogen tolerance).

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 9. jrfglobal.com [jrfglobal.com]

- 10. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 11. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]

Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectral Analysis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

Abstract

This guide provides an in-depth analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(4-Nitrophenyl)piperidine-4-carboxamide, a molecule integrating key pharmacophores relevant to drug discovery. We will deconstruct the molecule into its primary structural components—the para-substituted nitroaromatic ring, the conformationally dynamic piperidine core, and the terminal carboxamide moiety—to predict and interpret its ¹H NMR spectrum. This analysis serves as a practical comparison guide, contrasting theoretical chemical shifts and coupling constants with experimental expectations derived from analogous structures. We will explore the causal factors behind spectral features, such as the conformational rigidity of the piperidine chair and the electronic effects of the nitro group. Furthermore, this guide will compare the unique insights provided by ¹H NMR with those from alternative analytical techniques, underscoring its indispensable role in definitive structural elucidation for researchers and drug development professionals.

Introduction: The Structural Significance of the Target Molecule

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, prized for its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional orientations. When combined with an electronically modified aromatic system, such as a 4-nitrophenyl group, and a hydrogen-bonding capable carboxamide, the resulting molecule, 1-(4-Nitrophenyl)piperidine-4-carboxamide, becomes an excellent model for understanding the complex interplay of structural features that govern molecular behavior.

The definitive characterization of such molecules is paramount. Among the arsenal of analytical techniques, ¹H NMR spectroscopy offers unparalleled resolution at the atomic level, providing precise information on the electronic environment, connectivity, and stereochemistry of every proton in the structure. This guide is designed to move beyond a simple peak-listing exercise; it aims to build an intuitive, first-principles understanding of the spectrum, grounded in authoritative data.

Molecular Structure and Predicted Proton Environments

To accurately interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct spin systems. The structure contains three key regions, each with unique magnetic environments for its protons.

Figure 1: Chemical structure of 1-(4-Nitrophenyl)piperidine-4-carboxamide with key proton environments labeled.

-

The 4-Nitrophenyl Moiety (Protons Hb, Hc): This forms a classic AA'BB' spin system, though it is often approximated as an AB system. The powerful electron-withdrawing nature of the nitro group significantly deshields the entire aromatic ring.[1] By resonance, the ortho (Hb) and para positions relative to the piperidine substituent are most affected, leading to a downfield shift for the Hb protons.[2]

-

The Piperidine Ring (Protons Ha, Hd, He): The piperidine ring adopts a stable chair conformation.[3][4] This conformational lock creates distinct axial and equatorial proton environments.

-

Ha (C2/C6): These protons are adjacent to the electron-withdrawing 4-nitrophenyl-substituted nitrogen. This proximity causes a significant downfield shift compared to unsubstituted piperidine.[5] We expect distinct signals for the axial and equatorial protons.

-

Hd (C3/C5): These protons are further from the nitrogen and will appear more upfield than Ha. Again, axial and equatorial environments will be distinct.

-

He (C4): This single methine proton is alpha to the carboxamide group and will be coupled to the four neighboring Hd protons.

-

-

The Carboxamide Group (Protons Hf): The two amide protons (Hf) are often diastereotopic but typically appear as a single, broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water.[6][7] Their chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Spectral Data

Based on established chemical shift ranges and coupling constant patterns, we can construct a predicted data table for the compound in a common solvent like DMSO-d₆. DMSO-d₆ is particularly useful as it slows the exchange rate of N-H protons, often allowing them to be observed more clearly.

| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | J (Hz) Coupling Constants | Rationale |

| Hb | ~8.10 | 2H | Doublet (d) | Jbc ≈ 9.0 | Ortho to NO₂, highly deshielded by resonance and inductive effects.[1][2] |

| Hc | ~7.15 | 2H | Doublet (d) | Jcb ≈ 9.0 | Ortho to the piperidine nitrogen, less deshielded than Hb. |

| Hf (NH₂) | ~7.30 & 6.85 | 2H | Two Broad Singlets (br s) | N/A | Amide protons, often appear as two separate broad signals in DMSO.[6] |

| Ha (eq) | ~4.20 | 2H | Multiplet (m) | Jgem, Jae, Jaa | Equatorial protons at C2/C6, deshielded by nitrogen. |

| Ha (ax) | ~2.95 | 2H | Multiplet (m) | Jgem, Jae, Jaa | Axial protons at C2/C6, deshielded by nitrogen but typically upfield of equatorial.[8] |

| He | ~2.30 | 1H | Multiplet (m) | Jed | Methine proton at C4, coupled to four Hd protons. |

| Hd (eq) | ~1.85 | 2H | Multiplet (m) | Jgem, Jde, Jda | Equatorial protons at C3/C5. |

| Hd (ax) | ~1.60 | 2H | Multiplet (m) | Jgem, Jde, Jda | Axial protons at C3/C5, typically most upfield piperidine signals. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data begins with a robust experimental protocol. The following steps outline a standard procedure for acquiring a high-quality ¹H NMR spectrum.

Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Nitrophenyl)piperidine-4-carboxamide and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Solubilization: Vortex the sample thoroughly until the solid is completely dissolved.

-

Transfer: Transfer the solution into a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool.

-

Instrument Setup: Insert the sample into a ≥400 MHz NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibration: Reference the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.

-

Analysis: Integrate all signals and measure the chemical shifts and coupling constants of the observed multiplets.

Comparative Analysis: Validating the Structure

The true power of NMR lies in using correlated data to build an undeniable structural proof.

Comparison with Alternative NMR Experiments

While a 1D ¹H NMR spectrum provides a wealth of information, its interpretation, especially in the crowded aliphatic region, can be challenging. Here, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be the logical next step. It reveals which protons are coupled to each other. We would expect to see cross-peaks connecting:

-

Hb ↔ Hc in the aromatic region.

-

Ha ↔ Hd in the piperidine region.

-

Hd ↔ He, definitively linking the C4 methine proton to its neighbors.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would confirm that the signals assigned to Ha, Hd, and He indeed belong to the piperidine ring carbons and distinguish them from the aromatic protons.

Comparison with Other Analytical Techniques

How does ¹H NMR compare to other common analytical methods for this molecule?

| Technique | Information Provided | Strengths | Limitations |

| ¹H NMR | Precise proton environments, connectivity (J-coupling), stereochemistry, and conformation. | Unmatched detail on H-framework and 3D structure. Quantitative. | Can have overlapping signals. Requires soluble sample. |

| ¹³C NMR | Number of unique carbon environments and their electronic nature (sp², sp³). | Complements ¹H NMR, excellent for identifying symmetry and carbonyl/aromatic carbons. | Not quantitative without special setup. Less sensitive than ¹H NMR. |

| IR Spectroscopy | Presence of functional groups. | Fast and simple. Clearly shows C=O (amide, ~1650 cm⁻¹), N-H (amide, ~3300-3100 cm⁻¹), and N-O (nitro, ~1520 & 1340 cm⁻¹). | Provides no information on the connectivity of the molecular skeleton. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Extremely sensitive. Confirms molecular formula (via HRMS). Fragmentation can suggest structural motifs. | Provides little to no information on isomerism or stereochemistry. |

Final Conclusion

The ¹H NMR spectrum of 1-(4-Nitrophenyl)piperidine-4-carboxamide is a rich tapestry of information that, when methodically unraveled, provides a definitive structural fingerprint. The analysis demonstrates a confluence of key spectroscopic principles: the strong deshielding and predictable splitting of a para-substituted nitroarene, the complex conformational diastereotopicity of a piperidine chair, and the characteristic signatures of an amide. By comparing the predicted spectrum with data from related structures and understanding how complementary techniques like 2D NMR, IR, and MS can be used for validation, researchers can approach spectral interpretation with confidence. This guide serves as a blueprint for such an analysis, emphasizing the foundational logic that transforms raw spectral data into concrete chemical knowledge.

References

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Center for Biotechnology Information. [Link]

-

The two possible chair conformations of piperidines 11 and 13. ResearchGate. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. StackExchange. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. National Center for Biotechnology Information. [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

-

¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

-

1H NMR Spectroscopy. University of Regensburg. [Link]

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes [pubmed.ncbi.nlm.nih.gov]

FTIR characteristic peaks for 1-(4-Nitrophenyl)piperidine-4-carboxamide

[1][2]

Executive Summary & Structural Logic